molecular formula C17H16N2O2 B13739544 6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one

6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one

Cat. No.: B13739544
M. Wt: 280.32 g/mol
InChI Key: GPPWPAXXLJISIW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure substituted with a methoxyphenyl group at the 6-position and two methyl groups at the 1 and 4 positions. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 2-chloro-1,4-dimethylquinazoline.

    Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 2-chloro-1,4-dimethylquinazoline in the presence of a base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-120°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline core.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1,2-dihydroquinazolin-2-one: A similar compound with a different substitution pattern on the quinazoline core.

    6-(4-Methoxyphenyl)-1,4-dimethylquinazoline: Lacks the carbonyl group at the 2-position.

Uniqueness

6-(4-Methoxyphenyl)-1,4-dimethylquinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and dimethyl substitutions contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,4-dimethylquinazolin-2-one

InChI

InChI=1S/C17H16N2O2/c1-11-15-10-13(12-4-7-14(21-3)8-5-12)6-9-16(15)19(2)17(20)18-11/h4-10H,1-3H3

InChI Key

GPPWPAXXLJISIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N(C2=C1C=C(C=C2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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